molecular formula C14H19ClN2O4 B2998398 4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047683-11-3

4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2998398
CAS RN: 1047683-11-3
M. Wt: 314.77
InChI Key: NMDYYEFZRDPPPP-UHFFFAOYSA-N
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Description

4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-466722 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, supported by DFT calculations, has been applied to study the crystal structure and spectral band assignments of chloramphenicol derivatives, closely related to the chemical structure . These studies provide insight into homomeric synthons involving chains and dimers through conventional and non-conventional hydrogen bonds, offering a foundation for understanding the molecular interactions and structural integrity of such compounds (Fernandes et al., 2017).

Multi-Component Synthesis in Aqueous Medium

Research has demonstrated the efficiency of boric acid-catalyzed multi-component reactions in synthesizing 4H-isoxazol-5-ones in water, using ethyl 3-oxobutanoate among other compounds. This method highlights the simplicity, efficiency, and green chemistry aspects of synthesizing structurally complex compounds, potentially applicable to derivatives of the subject chemical (Kiyani & Ghorbani, 2015).

Inhibitors of Kynurenine-3-hydroxylase

Compounds structurally related to 4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid have been identified as potent inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective applications. These inhibitors could play a crucial role in preventing the increase of quinolinic acid synthesis, offering insights into neurodegenerative disease treatment and research (Drysdale et al., 2000).

Molecular Docking and Biological Activities

Molecular docking and vibrational studies have been utilized to explore the structural, electronic, and optical properties of compounds similar to the one . These studies are instrumental in identifying noncovalent interactions crucial for biological activities, with implications for pharmacological importance, particularly in inhibiting growth factors such as Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

properties

IUPAC Name

4-(3-chloro-2-methylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-8(18)7-16-12(14(20)21)6-13(19)17-11-5-3-4-10(15)9(11)2/h3-5,8,12,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDYYEFZRDPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-2-methylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

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